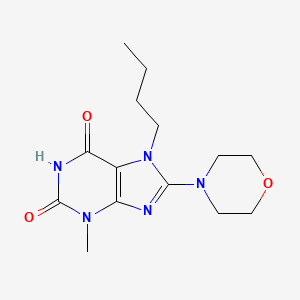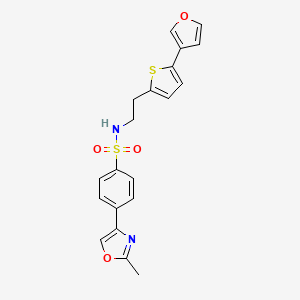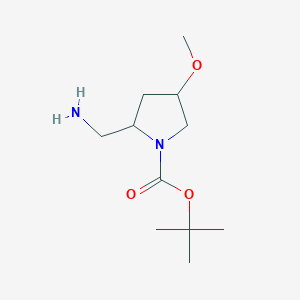![molecular formula C16H14Cl2O3 B3016935 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde CAS No. 692261-05-5](/img/structure/B3016935.png)
2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is not directly studied in the provided papers. However, related compounds with similar structural motifs have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound . For instance, compounds with chloro and methoxy substituents on a benzaldehyde core have been synthesized and characterized, suggesting that the synthesis of the compound of interest might follow analogous strategies .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as seen in the preparation of 4-Chloro-N'-(2-hydroxy-4-methoxybenzylidene)benzohydrazide and 4-Chloro-N'-(4-methoxybenzylidene)benzohydrazide . Additionally, the use of chlorobenzyl groups in the synthesis of complex molecules is exemplified in the preparation of a CCR5 antagonist . These methods could potentially be adapted for the synthesis of this compound, using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray diffraction (XRD) is a common technique used to determine the crystal structure and atomic packing of synthesized compounds, as demonstrated in the study of a novel binary organic complex and the structure determination of a triazatriphosphine oxide derivative . The molecular structure of this compound could similarly be elucidated using XRD to confirm the formation of the compound and to understand its crystallography.
Chemical Reactions Analysis
The reactivity of chlorobenzaldehydes can be inferred from the synthesis of various compounds. For example, the reaction of 4-chlorobenzylzinc chloride with trimethoxybenzaldehyde resulted in a by-product with a complex structure . The chloro and methoxy groups on the benzaldehyde core are likely to influence the reactivity and selectivity of the compound in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various techniques. Thermochemical studies have provided insights into properties such as heat of fusion and entropy of fusion . Spectroscopic techniques, including IR, NMR, and UV-Vis, have been employed to characterize compounds and study their electronic properties . These methods could be applied to this compound to determine its physicochemical properties, such as solubility, melting point, and optical properties.
Case Studies
While no direct case studies on this compound were provided, the research on related compounds offers valuable case studies. For instance, the synthesis and characterization of a novel binary organic complex and the determination of the structure of a triazatriphosphine oxide derivative serve as case studies for the synthesis and analysis of complex organic molecules with chloro and alkoxy substituents. These studies can provide a framework for the investigation of the compound of interest.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde are currently unknown. This compound is a unique chemical and is provided to early discovery researchers for the purpose of expanding our understanding of biochemical systems .
Mode of Action
It’s known that benzene derivatives can undergo nucleophilic reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Given the compound’s structure, it may be involved in pathways related to aromatic compounds and their derivatives .
Propiedades
IUPAC Name |
2-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3/c1-2-20-15-7-12(9-19)14(18)8-16(15)21-10-11-5-3-4-6-13(11)17/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMHTMWDPTVETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B3016852.png)





![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B3016860.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B3016861.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B3016864.png)


![3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3016871.png)